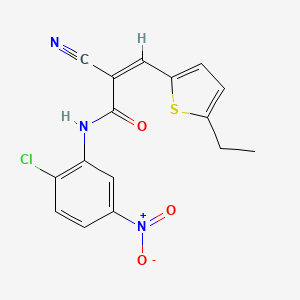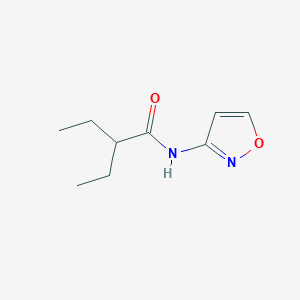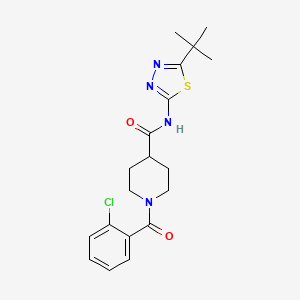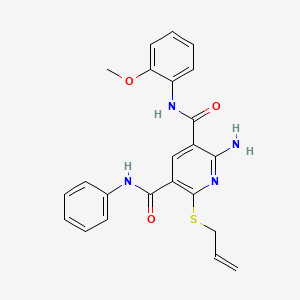
N-(2-chloro-5-nitrophenyl)-2-cyano-3-(5-ethyl-2-thienyl)acrylamide
Descripción general
Descripción
N-(2-chloro-5-nitrophenyl)-2-cyano-3-(5-ethyl-2-thienyl)acrylamide is a chemical compound that has been studied extensively in the field of medicinal chemistry. It is commonly referred to as CNPA and is used as a tool compound for the development of new drugs. The unique structure of CNPA allows for the exploration of various biological pathways and mechanisms of action.
Mecanismo De Acción
The mechanism of action of CNPA is complex and involves multiple biological pathways. One of the primary mechanisms of action is the inhibition of protein kinases, which are enzymes that play a critical role in cell signaling and regulation. CNPA has also been shown to modulate G protein-coupled receptors, which are involved in a wide range of physiological processes, including neurotransmission, hormone secretion, and immune response.
Biochemical and Physiological Effects:
CNPA has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and inhibit the growth of bacteria. CNPA has also been shown to modulate the immune system and regulate the release of hormones.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the primary advantages of CNPA is its versatility as a tool compound. It can be used to investigate a wide range of biological pathways and mechanisms of action. However, one of the limitations of CNPA is its potential toxicity. Careful handling and disposal are required to ensure the safety of researchers and the environment.
Direcciones Futuras
There are many future directions for the study of CNPA. One area of interest is the development of new drugs based on the structure of CNPA. Researchers are also investigating the potential use of CNPA as a diagnostic tool for the detection of cancer and other diseases. Additionally, the development of new methods for the synthesis of CNPA and related compounds is an area of active research. Overall, the study of CNPA has the potential to lead to the development of new drugs and therapies for a wide range of diseases and conditions.
Aplicaciones Científicas De Investigación
CNPA has been used extensively in scientific research as a tool compound for the development of new drugs. It has been shown to have a wide range of biological activities, including anti-cancer, anti-inflammatory, and anti-microbial properties. CNPA has also been used as a probe for the investigation of various biological pathways, including the inhibition of protein kinases and the modulation of G protein-coupled receptors.
Propiedades
IUPAC Name |
(Z)-N-(2-chloro-5-nitrophenyl)-2-cyano-3-(5-ethylthiophen-2-yl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClN3O3S/c1-2-12-4-5-13(24-12)7-10(9-18)16(21)19-15-8-11(20(22)23)3-6-14(15)17/h3-8H,2H2,1H3,(H,19,21)/b10-7- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCRPPOFCBZJXOG-YFHOEESVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(S1)C=C(C#N)C(=O)NC2=C(C=CC(=C2)[N+](=O)[O-])Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC=C(S1)/C=C(/C#N)\C(=O)NC2=C(C=CC(=C2)[N+](=O)[O-])Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2Z)-N-(2-chloro-5-nitrophenyl)-2-cyano-3-(5-ethylthiophen-2-yl)prop-2-enamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![methyl 1-cyclopropyl-2-[(4-fluorobenzyl)thio]-7-methyl-4-oxo-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B4844391.png)

![methyl 1-[N-(3-methylphenyl)-N-(methylsulfonyl)glycyl]-4-piperidinecarboxylate](/img/structure/B4844423.png)


![4-chloro-1-[(4-isopropylphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B4844443.png)

![3-(3,4-dimethoxyphenyl)-N-({[2-(2-methoxyphenoxy)ethyl]amino}carbonothioyl)acrylamide](/img/structure/B4844450.png)

![ethyl 2-[({2-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetyl]hydrazino}carbonothioyl)amino]-5-methyl-4-phenyl-3-thiophenecarboxylate](/img/structure/B4844468.png)
![{2-[(6-ethyl-3-{[(3-methoxyphenyl)amino]carbonyl}-4,5,6,7-tetrahydro-1-benzothien-2-yl)amino]-2-oxoethoxy}acetic acid](/img/structure/B4844474.png)
![methyl 3-({[4-(2-chlorobenzyl)-1-piperazinyl]carbonyl}amino)-2-thiophenecarboxylate](/img/structure/B4844484.png)
![2-{[5-(4-chlorophenyl)-4-(4-ethylphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-methoxyphenyl)acetamide](/img/structure/B4844491.png)